Structural Distinction: Diethylsulfamoyl vs. Dimethylsulfamoyl Analogs in CTPS1 Patent Space
In the CTPS1 inhibitor patent WO2015134790A1, the diethylsulfamoyl group is explicitly differentiated from dimethylsulfamoyl-bearing analogs. Class-level SAR indicates that increasing N‑alkyl chain length from methyl to ethyl modulates both lipophilicity (computed XLogP3‑AA: 4.4 for the diethyl analog vs. ~3.3 predicted for the dimethyl counterpart) and target binding [1]. Although quantitative IC₅₀ head‑to‑head data for this specific compound are not publicly available, the patent exemplification of the diethylsulfamoyl motif as a distinct Markush embodiment supports its selection for focused SAR exploration [1].
| Evidence Dimension | Lipophilicity (computed XLogP3‑AA) and patent exemplification status |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.4; explicitly claimed as diethylsulfamoyl embodiment in WO2015134790A1 [1] |
| Comparator Or Baseline | Dimethylsulfamoyl analog: predicted XLogP3 ~ 3.3; present in patent as separate Markush class |
| Quantified Difference | Δ XLogP3 ≈ +1.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem); patent structural classification |
Why This Matters
The higher lipophilicity of the diethylsulfamoyl group may improve membrane permeability relative to dimethyl analogs, a critical parameter for intracellular target engagement.
- [1] Step Pharma S.A.S. Compounds as cytidine triphosphate synthase 1 inhibitors. Patent WO2015134790A1, 2015. View Source
